

Comprehensive Guide: Structural Confirmation of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-2-hydroxypropionic acid

CAS No.: 4445-13-0

Cat. No.: B1365044

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Executive Summary

2-(4-Chlorophenyl)-2-hydroxypropionic acid (also referred to as p-chloroatrolactic acid) presents a specific structural identification challenge due to its quaternary carbon center. Unlike simple substituted acetic acids, the presence of a methyl group, a hydroxyl group, a carboxylic acid, and a p-chlorophenyl ring on a single carbon (C2) eliminates the vicinal proton coupling typically used in NMR assignment.

This guide compares spectroscopic methodologies for definitive structural confirmation, distinguishing this specific isomer from its regioisomer, 3-(4-chlorophenyl)-2-hydroxypropionic acid. It is designed for analytical scientists requiring a self-validating workflow for drug metabolite identification or synthetic intermediate verification.

Part 1: Comparative Analysis of Spectroscopic Methods

In the structural elucidation of **2-(4-Chlorophenyl)-2-hydroxypropionic acid**, no single technique provides a complete picture. The table below compares the "performance" of each method in resolving specific structural features.

Method Utility Matrix

Feature to Confirm	¹ H NMR	¹³ C NMR / DEPT	Mass Spectrometry (MS)	FT-IR	Verdict
Quaternary Center (C2)	★★ (Indirect)	★★★★★ (Definitive)	★ (Poor)	★ (Poor)	¹³ C NMR is non-negotiable for proving the C2 substitution pattern.
Chlorine Presence	★ (No signal)	★ (Chemical shift only)	★★★★★ (Isotope Pattern)	★★★ (C-Cl stretch)	MS is the gold standard for halogen confirmation.
Regioisomer Distinction	★★★★★ (Coupling patterns)	★★★★ (Shift differences)	★★★ (Fragmentation)	★ (Identical)	¹ H NMR easily distinguishes the target (singlet CH ₃) from the isomer (doublet/multiplet CH ₂).
Functional Groups (-OH, -COOH)	★★★★ (Exchangeable protons)	★★★★ (Carbonyl shift)	★ (Loss of H ₂ O/CO ₂)	★★★★★ (O-H/C=O stretch)	FT-IR provides the fastest "fingerprint" for functional groups.

Part 2: Detailed Experimental Protocols

Sample Preparation for NMR

To observe exchangeable protons (-OH and -COOH), the choice of solvent is critical.

Chloroform (

) often leads to broad, invisible peaks for these protons due to exchange rates.

- Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
- Concentration: 10–15 mg of sample in 0.6 mL solvent.
- Tube: 5mm high-precision NMR tube.
- Temperature: 298 K (25°C).

Why DMSO-d6? DMSO forms hydrogen bonds with the hydroxyl and carboxyl protons, slowing their exchange rate and sharpening their signals, allowing for direct integration.

High-Resolution Mass Spectrometry (HRMS)

- Ionization: Electrospray Ionization (ESI) in Negative Mode ().
 - Rationale: Carboxylic acids ionize efficiently by losing a proton ().
- Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
- Flow Rate: Direct infusion or 0.2 mL/min.

Part 3: Data Interpretation & Self-Validating Logic

A. ¹H NMR: The "Singlet" Test

The most critical distinction between the target molecule and its isomers lies in the aliphatic region.

- Target Structure: 2-(4-Chlorophenyl)-2-hydroxypropionic acid.^[1]
 - Feature: The methyl group is attached to a quaternary carbon.

- Signal: Sharp Singlet (~1.7 – 1.9 ppm).
- Isomer (Alternative): 3-(4-Chlorophenyl)-2-hydroxypropionic acid.
 - Feature: The methyl group is actually a methylene bridge (-CH₂-) or a terminal methyl coupled to a methine.
 - Signal: Doublets or Multiplets.

Validation Check: If the methyl signal shows splitting (

Hz), the structure is incorrect. It must be a singlet.

B. Mass Spectrometry: The Chlorine Signature

Chlorine possesses two stable isotopes,

(75.78%) and

(24.22%).

- Expected Pattern: The molecular ion cluster must show two peaks separated by 2 mass units (M and M+2).^{[2][3]}
- Intensity Ratio: The height of M : M+2 must be approximately 3:1.^{[2][3]}
- Calculated Mass ():
 - Monoisotopic Mass (): ~200.02 Da.
 - ESI Negative (): 199.01 m/z.

Validation Check: If the M+2 peak is missing or the ratio is 1:1 (indicative of Bromine), the halogen assignment is incorrect.

C. ¹³C NMR & DEPT-135

- Quaternary Carbon (C₂): Will vanish in DEPT-135 spectrum but appear in the standard ¹³C spectrum around 75–80 ppm.
- Methyl Carbon: Positive peak in DEPT-135 (~25–30 ppm).
- Aromatic CH: Positive peaks in DEPT-135 (~126–129 ppm).

Part 4: Analytical Workflow Visualization

The following diagrams illustrate the logic flow for confirming the structure and the specific HMBC (Heteronuclear Multiple Bond Correlation) connectivity required to prove the quaternary center.

Diagram 1: Structural Confirmation Decision Tree

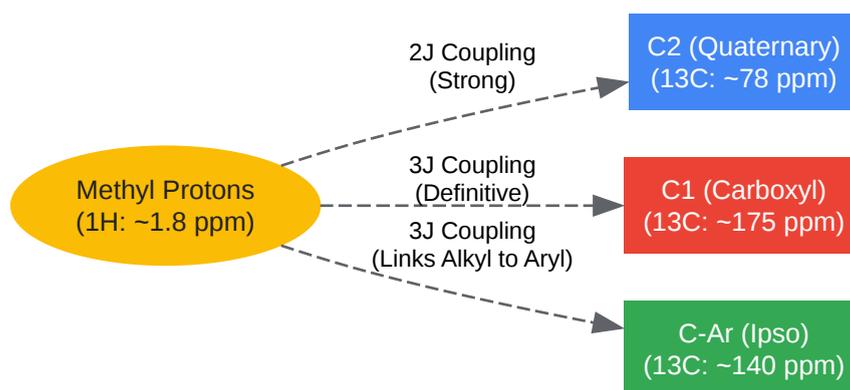


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Caption: Decision tree for distinguishing the target molecule from regioisomers using sequential spectroscopic evidence.

Diagram 2: HMBC Connectivity Logic (The "Smoking Gun")

This diagram visualizes the Heteronuclear Multiple Bond Correlations (HMBC) that definitively prove the connectivity of the quaternary center.



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Caption: Key HMBC correlations. The observation of 3-bond couplings from the Methyl protons to both the Carboxyl and Aromatic Ipso carbons definitively assigns the structure.

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